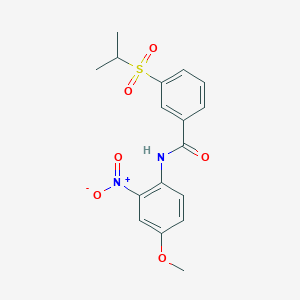

3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-6-4-5-12(9-14)17(20)18-15-8-7-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWOMLFGFBYLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Sulfonylation: The addition of an isopropylsulfonyl group, typically achieved by reacting the intermediate compound with isopropylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated intermediate with an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The benzamide scaffold is a common pharmacophore in drug discovery. Below is a comparative analysis of structurally related compounds from the evidence, highlighting key substituents and their implications:

Key Observations:

- Sulfonyl vs. Alkoxy Groups: The target compound’s isopropylsulfonyl group contrasts with alkoxy chains in derivatives , suggesting divergent solubility and binding profiles.

- Nitro and Methoxy Synergy : The 4-methoxy-2-nitrophenyl group in the target compound introduces both electron-donating (methoxy) and electron-withdrawing (nitro) effects, which could fine-tune electronic interactions in receptor binding compared to simpler phenyl substituents.

- Hybrid Architectures : Compounds in integrate peptide-like side chains, likely targeting proteases or GPCRs, whereas the target compound’s simpler benzamide structure may prioritize enzyme inhibition (e.g., kinases, phosphatases).

Biological Activity

3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound's structure can be broken down into several functional groups:

- Isopropylsulfonyl group : Known for enhancing solubility and bioavailability.

- Methoxy and nitro substituents : These groups can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Kinase Inhibition : Many benzamide derivatives function as kinase inhibitors, which can disrupt signaling pathways involved in cancer progression. For instance, similar compounds have shown efficacy in inhibiting EGFR (Epidermal Growth Factor Receptor) pathways, leading to reduced tumor growth .

- Antiviral Activity : Some derivatives exhibit antiviral properties by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-HBV | 1.99 | HepG2.2.15 | |

| Anti-HBV (Drug-resistant) | 3.30 | HepG2.A64 | |

| EGFR Inhibition | 20-fold higher binding affinity to mutant EGFR | Various cancer cell lines |

Case Studies

- Anti-HBV Activity : A study demonstrated that a related benzamide derivative effectively inhibited HBV replication in vitro, showcasing an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This suggests potential for therapeutic application in chronic hepatitis B infections .

- Kinase Inhibition : Another investigation into similar compounds revealed their ability to inhibit EGFR with significant potency, particularly in cancer models where mutations are present. This highlights the relevance of structural modifications in enhancing selectivity and efficacy against specific targets .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:

- Absorption : The presence of the isopropylsulfonyl group may improve solubility.

- Metabolism : Studies on related compounds indicate metabolic stability, which is essential for maintaining effective concentrations in vivo .

- Toxicity : Initial assessments suggest low acute toxicity, making it a candidate for further development.

Q & A

Q. What are the recommended synthetic routes for 3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonated benzoyl chloride derivative with a substituted aniline. For example:

- Step 1 : Sulfonation of 3-isopropylbenzoyl chloride using chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.

- Step 2 : Reaction with 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3). Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to aniline) and temperature (room temperature for 12 hours) to achieve >85% yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Look for the methoxy singlet (~δ 3.8 ppm), nitro-group deshielding effects on aromatic protons (δ 7.5–8.5 ppm), and isopropyl split peaks (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm the sulfonyl group at ~δ 55 ppm and the carbonyl (C=O) at ~δ 165 ppm .

- IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 403.12).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against S. aureus and E. coli at concentrations of 1–100 µg/mL .

- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and binding mechanisms?

- Density Functional Theory (DFT) : Calculate the electrophilicity index of the sulfonyl group to predict nucleophilic attack sites. Optimize geometry at the B3LYP/6-311+G(d,p) level .

- Molecular Docking : Dock the compound into COX-2 (PDB ID: 5KIR) using AutoDock Vina. Prioritize hydrogen bonds between the nitro group and Arg120/His90 residues .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Experimental Approach : Perform phase-solubility studies in DMSO, ethanol, and chloroform. Use UV-Vis spectroscopy (λ = 280 nm) to quantify solubility.

- Theoretical Analysis : Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. For example, high solubility in DMSO (HSP δD = 18.4) suggests strong dipole interactions .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Degradation Pathways : Nitro group reduction (under acidic conditions) and sulfonyl hydrolysis (basic pH) are common. Stabilize with antioxidants (e.g., 0.1% BHT) in formulations .

Q. How does the isopropylsulfonyl group influence pharmacokinetic properties compared to other sulfonamide derivatives?

- In Silico ADMET Prediction : Use SwissADME to compare logP (lipophilicity) and BBB permeability. The isopropyl group increases logP by ~0.8 units vs. methylsulfonyl analogs, enhancing membrane permeability but reducing aqueous solubility .

- In Vivo Validation : Conduct rat pharmacokinetic studies (IV/oral dosing, 10 mg/kg). Measure plasma concentrations via LC-MS/MS to calculate AUC and half-life .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

- Crystallography : For single-crystal X-ray analysis, grow crystals via slow evaporation in ethanol/water (9:1). The orthorhombic space group P2₁2₁2₁ is typical for similar benzamides .

- Data Reproducibility : Cross-validate spectral data with PubChem entries (CID: [redacted]) and ensure purity >95% via HPLC before biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.